Cas no 1154890-16-0 (N-(2-bromophenyl)oxan-4-amine)

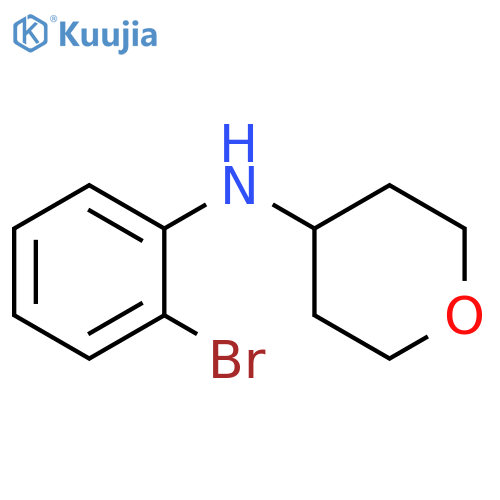

N-(2-bromophenyl)oxan-4-amine structure

商品名:N-(2-bromophenyl)oxan-4-amine

CAS番号:1154890-16-0

MF:C11H14BrNO

メガワット:256.138962268829

MDL:MFCD12087565

CID:5205935

PubChem ID:43608423

N-(2-bromophenyl)oxan-4-amine 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-4-amine, N-(2-bromophenyl)tetrahydro-

- n-(2-Bromophenyl)tetrahydro-2h-pyran-4-amine

- N-(2-bromophenyl)oxan-4-amine

- CS-0265978

- EN300-166540

- 1154890-16-0

- F83400

- AKOS009624077

-

- MDL: MFCD12087565

- インチ: 1S/C11H14BrNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

- InChIKey: GCLOJIGSBLKJLC-UHFFFAOYSA-N

- ほほえんだ: C1OCCC(NC2=CC=CC=C2Br)C1

計算された属性

- せいみつぶんしりょう: 255.026

- どういたいしつりょう: 255.026

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 21.3A^2

N-(2-bromophenyl)oxan-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998583-5g |

N-(2-Bromophenyl)oxan-4-amine |

1154890-16-0 | 95% | 5g |

¥8313.0 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336648-5g |

n-(2-Bromophenyl)tetrahydro-2h-pyran-4-amine |

1154890-16-0 | 95% | 5g |

¥11716.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336648-100mg |

n-(2-Bromophenyl)tetrahydro-2h-pyran-4-amine |

1154890-16-0 | 95% | 100mg |

¥1218.00 | 2024-08-09 | |

| Enamine | EN300-166540-0.05g |

N-(2-bromophenyl)oxan-4-amine |

1154890-16-0 | 0.05g |

$612.0 | 2023-05-24 | ||

| AstaTech | F83400-10/G |

N-(2-BROMOPHENYL)OXAN-4-AMINE |

1154890-16-0 | 95% | 10g |

$2237 | 2023-09-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10903-5G |

N-(2-bromophenyl)oxan-4-amine |

1154890-16-0 | 95% | 5g |

¥ 8,375.00 | 2023-03-15 | |

| Enamine | EN300-166540-5.0g |

N-(2-bromophenyl)oxan-4-amine |

1154890-16-0 | 5g |

$2110.0 | 2023-05-24 | ||

| Enamine | EN300-166540-100mg |

N-(2-bromophenyl)oxan-4-amine |

1154890-16-0 | 100mg |

$640.0 | 2023-09-21 | ||

| Ambeed | A1056098-10g |

N-(2-Bromophenyl)oxan-4-amine |

1154890-16-0 | 95% | 10g |

$2068.0 | 2024-04-26 | |

| Enamine | EN300-166540-5000mg |

N-(2-bromophenyl)oxan-4-amine |

1154890-16-0 | 5000mg |

$2110.0 | 2023-09-21 |

N-(2-bromophenyl)oxan-4-amine 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1154890-16-0 (N-(2-bromophenyl)oxan-4-amine) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 57707-64-9(2-azidoacetonitrile)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154890-16-0)N-(2-bromophenyl)oxan-4-amine

清らかである:99%/99%/99%/99%

はかる:250mg/1g/5g/10g

価格 ($):187.0/374.0/1238.0/1861.0